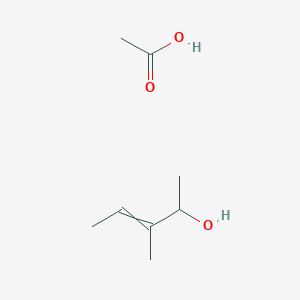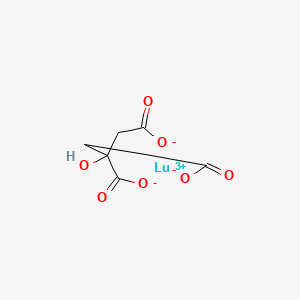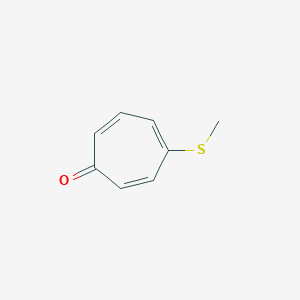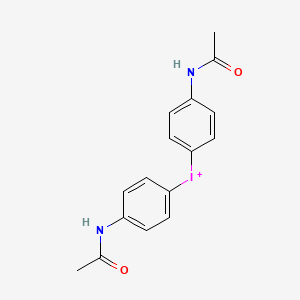
Bis(4-acetamidophenyl)iodanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-acetamidophenyl)iodanium is a chemical compound belonging to the class of diaryliodonium salts. These compounds are known for their hypervalent iodine structure, which imparts unique reactivity and stability. This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-acetamidophenyl)iodanium typically involves the reaction of 4-acetamidophenyl iodide with an oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This one-pot synthesis method is efficient and yields the desired iodonium salt in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-acetamidophenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its hypervalent iodine center.
Substitution: It can act as an electrophilic arylating agent in substitution reactions with nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Oxone and sulfuric acid are commonly used in the synthesis of this compound.
Catalysts: Palladium catalysts are often employed in coupling reactions involving this compound.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In substitution reactions, the primary products are arylated derivatives, while in coupling reactions, the products are typically biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Bis(4-acetamidophenyl)iodanium has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.
Material Science: It is used in the preparation of advanced materials with specific properties.
Photoinitiators: The compound can act as a photoinitiator in polymerization reactions.
Wirkmechanismus
The mechanism of action of bis(4-acetamidophenyl)iodanium involves its hypervalent iodine center, which can facilitate various chemical transformations. The compound acts as an electrophilic arylating agent, transferring its aryl group to nucleophiles. This reactivity is attributed to the unique electronic structure of the hypervalent iodine, which stabilizes the transition state and lowers the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Diphenyliodonium hexafluorophosphate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
Uniqueness
Bis(4-acetamidophenyl)iodanium is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to other diaryliodonium salts, it offers different electronic and steric properties, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
65084-42-6 |
|---|---|
Molekularformel |
C16H16IN2O2+ |
Molekulargewicht |
395.21 g/mol |
IUPAC-Name |
bis(4-acetamidophenyl)iodanium |
InChI |
InChI=1S/C16H15IN2O2/c1-11(20)18-15-7-3-13(4-8-15)17-14-5-9-16(10-6-14)19-12(2)21/h3-10H,1-2H3,(H-,18,19,20,21)/p+1 |
InChI-Schlüssel |
XVMXWJBAJDJTRN-UHFFFAOYSA-O |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


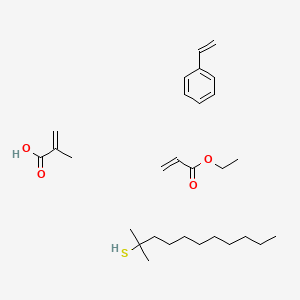

![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
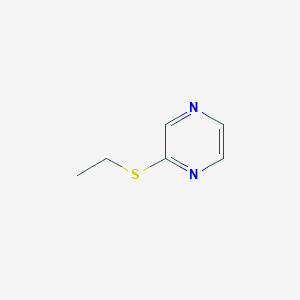
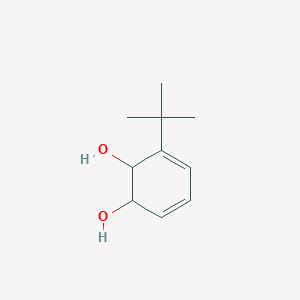
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

